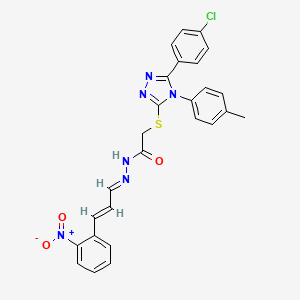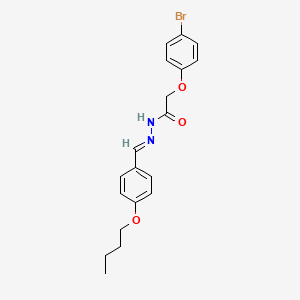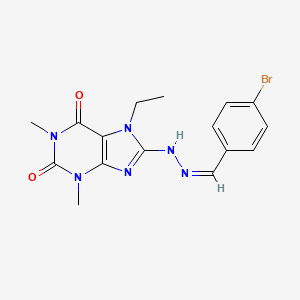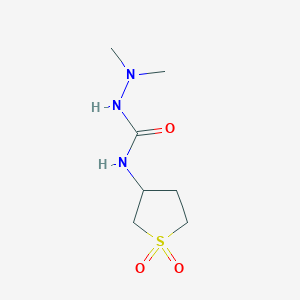
1-(9-Propyl-9h-fluoren-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Propyl-9h-fluoren-2-yl)ethanone is an organic compound with the molecular formula C18H18O and a molecular weight of 250.344 g/mol It is a member of the fluorenone family, characterized by a fluorenyl group attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(9-Propyl-9h-fluoren-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and propyl bromide as the primary reactants.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Procedure: Fluorenone is reacted with propyl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-(9-Propyl-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(9-Propyl-9h-fluoren-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(9-Propyl-9h-fluoren-2-yl)ethanone can be compared with other fluorenone derivatives, such as:
9-Fluorenone: The parent compound, which lacks the propyl and ethanone groups.
1-(9-Butyl-9h-fluoren-2-yl)ethanone: A similar compound with a butyl group instead of a propyl group.
1-(9,9-Dibutyl-9h-fluoren-2-yl)ethanone: A derivative with two butyl groups attached to the fluorenyl moiety.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
15263-35-1 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
1-(9-propyl-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C18H18O/c1-3-6-14-15-7-4-5-8-16(15)17-10-9-13(12(2)19)11-18(14)17/h4-5,7-11,14H,3,6H2,1-2H3 |
Clé InChI |
JSTPGHYZPMASQS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11970533.png)
![2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid](/img/structure/B11970534.png)


![2-Butyl-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970546.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970566.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11970580.png)
![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)


![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970612.png)
